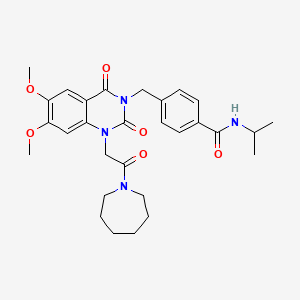
4-((1-(2-(azepan-1-yl)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-((1-(2-(azepan-1-yl)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide is a useful research compound. Its molecular formula is C29H36N4O6 and its molecular weight is 536.629. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Chemical Structure and Properties
This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. The structure includes:
- Quinazoline core : A bicyclic structure that is often associated with various pharmacological effects.
- Dimethoxy groups : These substituents can enhance lipophilicity and influence receptor interactions.
- Azepan moiety : This cyclic amine may contribute to the compound's ability to penetrate biological membranes.
Research indicates that compounds similar to this one often interact with multiple biological targets, including:
- Enzyme inhibition : Many quinazoline derivatives inhibit kinases involved in cancer progression.
- Receptor modulation : They may act as antagonists or agonists at various receptor sites, influencing pathways related to inflammation and cell proliferation.
Antitumor Activity
Studies have demonstrated that certain quinazoline derivatives exhibit significant antitumor properties. For instance:
- In vitro studies : Compounds similar to this one have shown efficacy in inhibiting the growth of various cancer cell lines, including prostate and breast cancer cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Neuroprotective Effects
Some research suggests that quinazoline derivatives may provide neuroprotective benefits, potentially through:
- Antioxidant activity : Reducing oxidative stress in neuronal cells.
- Modulation of neurotransmitter systems : Influencing pathways related to neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of cell proliferation in cancer lines | |
| Neuroprotection | Reduction of oxidative stress | |
| Enzyme inhibition | Targeting specific kinases |
Notable Research Studies
-
Antitumor Efficacy :
A study published in 2023 evaluated the antitumor effects of a related quinazoline derivative on human cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations, indicating potential for further development as an anticancer agent. -
Neuroprotective Mechanisms :
Another investigation focused on the neuroprotective properties of quinazoline compounds. The findings suggested that these compounds could mitigate neuronal damage in models of oxidative stress, highlighting their therapeutic potential in neurodegenerative diseases. -
Pharmacokinetics and Bioavailability :
Recent studies have also examined the pharmacokinetic profiles of similar compounds, revealing favorable absorption characteristics and metabolic stability, which are crucial for their efficacy as therapeutic agents.
Eigenschaften
IUPAC Name |
4-[[1-[2-(azepan-1-yl)-2-oxoethyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O6/c1-19(2)30-27(35)21-11-9-20(10-12-21)17-33-28(36)22-15-24(38-3)25(39-4)16-23(22)32(29(33)37)18-26(34)31-13-7-5-6-8-14-31/h9-12,15-16,19H,5-8,13-14,17-18H2,1-4H3,(H,30,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPHCVYTRKWHBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC(=O)N4CCCCCC4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














